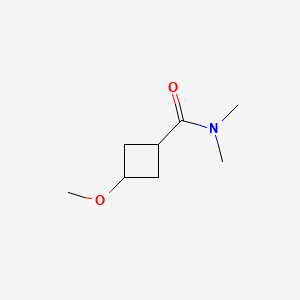
3-methoxy-N,N-dimethylcyclobutane-1-carboxamide, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-N,N-dimethylcyclobutane-1-carboxamide (MDC) is an organic compound that belongs to the cyclic amide family. It is a naturally occurring compound that is found in various plants and animals, including humans. MDC is an important intermediate in the synthesis of various drugs and pharmaceuticals. It is also used in the synthesis of certain polymers and other materials. In addition, MDC has a wide range of applications in the field of biochemistry and physiology.
Applications De Recherche Scientifique
3-methoxy-N,N-dimethylcyclobutane-1-carboxamide, Mixture of diastereomers has been studied extensively in the field of biochemistry and physiology. It has been shown to have a wide range of applications in the field of drug development. For example, this compound has been used in the synthesis of various drugs and pharmaceuticals, including analgesics, antibiotics, antifungals, antivirals, and anti-cancer drugs. In addition, this compound has been used in the synthesis of polymers and other materials for use in the medical and cosmetic industries.
Mécanisme D'action
3-methoxy-N,N-dimethylcyclobutane-1-carboxamide, Mixture of diastereomers is believed to interact with enzymes involved in the metabolism of drugs and other compounds. Specifically, it is thought to interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound is thought to interact with other enzymes involved in the metabolism of drugs and other compounds, such as glutathione S-transferases and UDP-glucuronosyltransferases.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer and antiviral effects. In addition, this compound has been shown to have antioxidant and neuroprotective effects. It has also been shown to have a positive effect on the immune system, as well as a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-methoxy-N,N-dimethylcyclobutane-1-carboxamide, Mixture of diastereomers has several advantages when used in laboratory experiments. For example, it is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. In addition, it is not toxic and is soluble in a wide range of organic solvents. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it is not very stable in acidic or basic solutions.
Orientations Futures
There are a number of potential future directions for research on 3-methoxy-N,N-dimethylcyclobutane-1-carboxamide, Mixture of diastereomers. For example, further research could be conducted on the biochemical and physiological effects of this compound, as well as its mechanism of action. In addition, further research could be conducted on the synthesis of this compound and its use in the synthesis of drugs and other compounds. Finally, further research could be conducted on the use of this compound in the development of new materials and polymers for use in the medical and cosmetic industries.
Méthodes De Synthèse
3-methoxy-N,N-dimethylcyclobutane-1-carboxamide, Mixture of diastereomers can be synthesized from the reaction of 1-methyl-3-methoxy-N,N-dimethylcyclobutane-1-carboxylic acid (this compound acid) and ammonia in aqueous solution. The reaction proceeds via a Curtius rearrangement, which results in the formation of a cyclic amide. The reaction is catalyzed by an acid or base, such as hydrochloric acid or sodium hydroxide. The this compound is then isolated by filtration or crystallization.
Propriétés
IUPAC Name |
3-methoxy-N,N-dimethylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9(2)8(10)6-4-7(5-6)11-3/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRWCDUFAPQFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604252.png)
![{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride](/img/structure/B6604256.png)
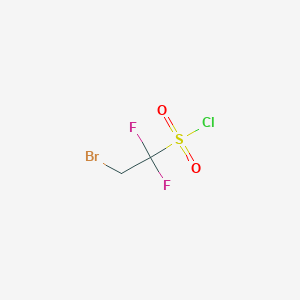
![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid](/img/structure/B6604275.png)
![ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B6604283.png)
![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)
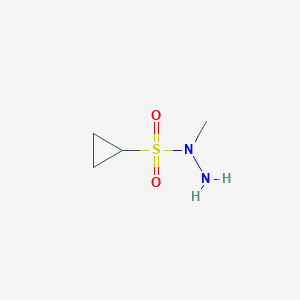
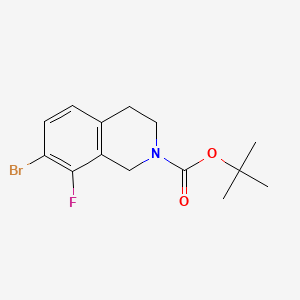
![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)

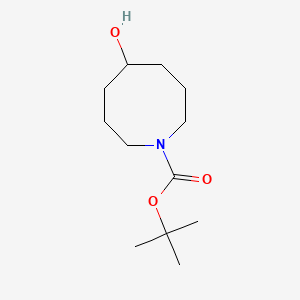
![2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)

![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)